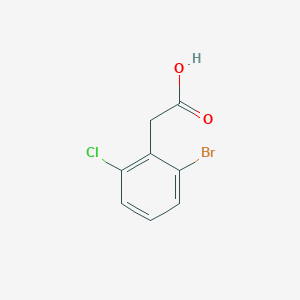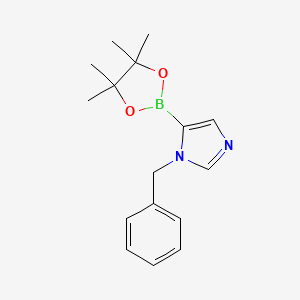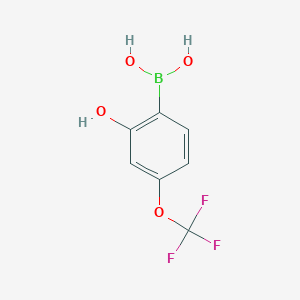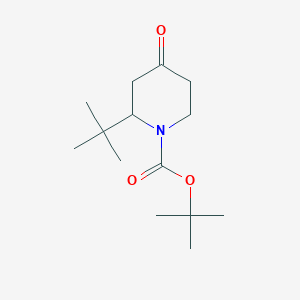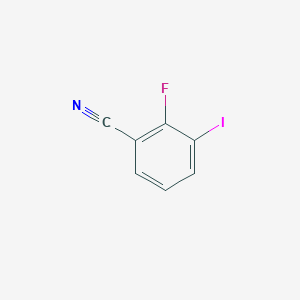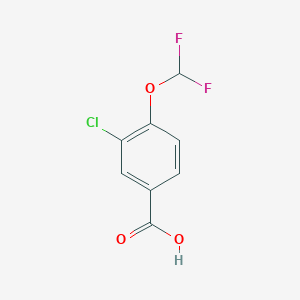![molecular formula C7H8N4O2 B1442355 1,7-Dimethylxanthine-[13C4,15N3] (para-xanthine) CAS No. 1173018-79-5](/img/structure/B1442355.png)
1,7-Dimethylxanthine-[13C4,15N3] (para-xanthine)
概要
説明
Paraxanthine, also known as 1,7-dimethylxanthine, is a major plasma and urinary metabolite of caffeine . It is a dimethylxanthine having the two methyl groups located at positions 1 and 7 . It is a central nervous system stimulant and is the main metabolite of caffeine in humans, making up 80% of the three dimethylxanthine metabolites produced by caffeine demethylation .
Synthesis Analysis
The synthesis of 1,7-Dimethylxanthine involves two steps: acylation reaction of ethyl 4-amino-1-methyl-1H-imidazole-5-carboxylate using commercially available methylcarbamoyl chloride as the starting material, and cyclization of the pyrimidine ring with aqueous sodium hydroxide .Molecular Structure Analysis
1,7-Dimethylxanthine is a dimethylxanthine having the two methyl groups located at positions 1 and 7 .Chemical Reactions Analysis
Paraxanthine is the primary metabolite of caffeine in humans and other animals. Shortly after ingestion, roughly 84% of caffeine is metabolized into paraxanthine by hepatic cytochrome P450, which removes a methyl group from the N3 position of caffeine .Physical And Chemical Properties Analysis
1,7-Dimethylxanthine has a molecular weight of 187.12 g/mol. It has a melting point of 294-296 °C .科学的研究の応用
Pharmacological Characterization and Biological Activity
1,7-Dimethylxanthine (paraxanthine) plays a significant role in pharmacological research due to its presence as a metabolite of caffeine and inherent biological activities. Studies have explored its effects on ion currents in cells, revealing insights into its potential mechanism of action in modulating cellular processes. For instance, research on KMUP-1, a xanthine and piperazine derivative, demonstrated its effects on voltage-gated Na+ and Ca2+-activated K+ currents in pituitary tumor cells, shedding light on its pharmacological properties and potential therapeutic applications (Y. Lo et al., 2015).
Analytical Methodologies
The development of analytical methodologies for quantifying xanthine derivatives, including paraxanthine, in biological samples is critical for pharmacokinetic and toxicological studies. A method employing gas chromatography and isotope dilution-mass spectrometry (GC-IDMS) has been described for the determination of theophylline and other xanthines in human plasma or serum, showcasing the precision and specificity required for clinical and research applications (M. Kress et al., 2002).
Electrochemical Studies
Electrochemical studies have investigated the oxidation properties of methylxanthines, including 1,7-dimethylxanthine. Such research provides insights into the electrochemical behavior of these compounds, which is relevant for understanding their biological roles and potential applications in developing electrochemical sensors or probes (R. Goyal et al., 2003).
Toxicological Evaluation
The safety profile of paraxanthine has been assessed through various toxicological studies. Research evaluating its mutagenicity, genotoxicity, and acute to subchronic oral toxicity in rats has provided valuable data supporting its safety for potential therapeutic use. Such studies are foundational for the development of paraxanthine-based drugs or for evaluating the health implications of caffeine consumption (M. Purpura et al., 2021).
Neuroprotective Potential
Investigations into the neuroprotective effects of caffeine and its metabolites, including paraxanthine, have highlighted their potential in reducing the incidence of neurodegenerative diseases. Studies focusing on the uptake of cysteine in hippocampal slices suggest that paraxanthine may contribute to the neuroprotective action of caffeine by influencing glutathione synthesis in neuronal cells (N. Matsumura et al., 2018).
作用機序
将来の方向性
Paraxanthine, being a metabolite of caffeine, has similar stimulant properties. Studies indicate that, similar to caffeine, simultaneous antagonism of adenosine receptors is responsible for paraxanthine’s stimulatory effects . This suggests that paraxanthine could be a safer alternative to caffeine in humans .
特性
IUPAC Name |
1,7-dimethyl-3H-purine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O2/c1-10-3-8-5-4(10)6(12)11(2)7(13)9-5/h3H,1-2H3,(H,9,13)/i4+1,5+1,6+1,7+1,8+1,9+1,11+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUNWUDVFRNGTCO-UDYOVZSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C(=O)N(C(=O)N2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=[15N][13C]2=[13C]1[13C](=O)[15N]([13C](=O)[15NH]2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20703026 | |
| Record name | 1,7-Dimethyl(2,4,5,6-~13~C_4_,1,3,9-~15~N_3_)-3,7-dihydro-1H-purine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20703026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,7-Dimethylxanthine-[13C4,15N3] (para-xanthine) | |
CAS RN |
1173018-79-5 | |
| Record name | 1,7-Dimethyl(2,4,5,6-~13~C_4_,1,3,9-~15~N_3_)-3,7-dihydro-1H-purine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20703026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1173018-79-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

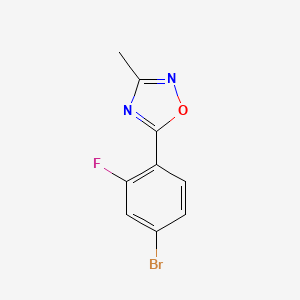



![1-[Isopropyl(methyl)amino]acetone hydrochloride](/img/structure/B1442277.png)
![3,6-Dichloro-2-hydroxybenzoic-[13C6] Acid](/img/structure/B1442280.png)
